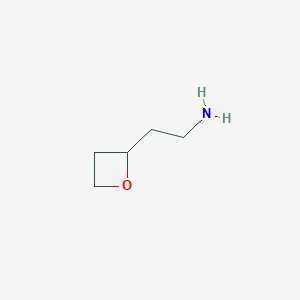

2-(Oxetan-2-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

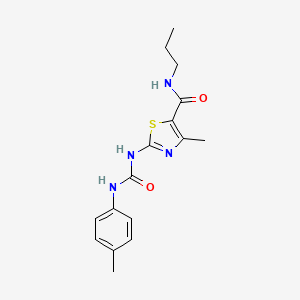

“2-(Oxetan-2-yl)ethan-1-amine” is a chemical compound with the molecular weight of 101.15 . It is also known as 2-(oxetan-3-yl)ethanamine .

Synthesis Analysis

The synthesis of oxetane derivatives, such as “2-(Oxetan-2-yl)ethan-1-amine”, can be achieved through the opening of an epoxide ring with Trimethyloxosulfonium Ylide . This process involves the initial formation of the epoxide followed by ring opening . The yield of this reaction can be improved by increasing the equivalents of trimethyloxosulfonium iodide .Molecular Structure Analysis

The InChI code for “2-(Oxetan-2-yl)ethan-1-amine” is 1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .Applications De Recherche Scientifique

Metal-Free Photosensitized Oxyimination of Unactivated Alkenes

A study by Patra et al. (2021) presents a metal-free photosensitization protocol that allows the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This method uses oxime carbonate as a bifunctional source for both oxygen- and nitrogen-centered radicals, enabling a complementary regioselectivity compared to Sharpless aminohydroxylation. This approach is highlighted for its use of readily available materials, mild reaction conditions, and its suitability for convergent synthesis in synthetic endeavors, indicating a potential application for 2-(Oxetan-2-yl)ethan-1-amine in creating complex organic molecules with precise functional group placement (Patra et al., 2021).

Amide Synthesis from Alcohols and Amines

Gunanathan et al. (2007) reported a reaction catalyzed by a ruthenium complex that directly acylates primary amines with equimolar amounts of alcohols to produce amides and molecular hydrogen as the only products. This efficient synthesis method avoids the use of stoichiometric coupling agents or corrosive media, underscoring the significance of 2-(Oxetan-2-yl)ethan-1-amine in facilitating green chemistry practices by providing a sustainable pathway for amide bond formation (Gunanathan, Ben‐David, & Milstein, 2007).

Polymerizable Molecules via Catalytic Cycloaddition Reactions

Watanabe et al. (2010) developed a method for creating diverse polymerizable molecules through [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes with functional groups including epoxide and oxetane. This method yielded monomers with a 2,3-dihydro-1H-indene core structure, demonstrating the role of 2-(Oxetan-2-yl)ethan-1-amine in synthesizing novel polymer materials. One specific example highlighted is the polymerization of 5-phenyl-1,3-dihydrospiro[indene-2,3′-oxetane], indicating its utility in material science for producing high-performance polymers (Watanabe et al., 2010).

Safety and Hazards

The safety data sheet for “2-(Oxetan-2-yl)ethan-1-amine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Propriétés

IUPAC Name |

2-(oxetan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYTHZFYPQOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)

![Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2760212.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2760216.png)

![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)

![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)

![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)